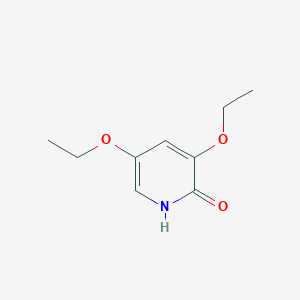

3,5-diethoxy-1H-pyridin-2-one

CAS No.: 62566-58-9

Cat. No.: VC19458594

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62566-58-9 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | 3,5-diethoxy-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C9H13NO3/c1-3-12-7-5-8(13-4-2)9(11)10-6-7/h5-6H,3-4H2,1-2H3,(H,10,11) |

| Standard InChI Key | NVBPGOBFQVAWAI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=CNC1=O)OCC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3,5-Diethoxy-1H-pyridin-2-one features a pyridinone core with ethoxy (-OCH₂CH₃) groups at positions 3 and 5. This configuration creates a planar, electron-rich aromatic system due to the electron-donating effects of the ethoxy groups. The lactam moiety at position 2 contributes to hydrogen-bonding capacity and dipole interactions.

Key Structural Features:

Synthetic Approaches

General Strategy

Synthesis typically involves sequential installation of ethoxy groups onto a pyridinone backbone. Common methods include:

-

Nucleophilic Aromatic Substitution: Reaction of 3,5-dihalopyridin-2-one with sodium ethoxide.

-

Protection-Deprotection Sequences: Ethoxylation of intermediates followed by oxidation to form the pyridinone ring .

Example Reaction Pathway:

-

Halogenation: Introduce halogens at positions 3 and 5 of pyridin-2-one.

-

Ethoxylation: Displace halogens with ethoxide ions under basic conditions.

-

Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane) .

Challenges and Optimization

-

Regioselectivity: Ethoxy groups direct incoming electrophiles to para positions, requiring steric or electronic control.

-

Oxidation Sensitivity: Pyridinone rings may undergo oxidation under harsh conditions, necessitating inert atmospheres .

Comparative Analysis with Analogous Compounds

4,5-Dimethoxy-1H-pyridin-2-one (CID: 150652969)

| Parameter | 3,5-Diethoxy-1H-pyridin-2-one | 4,5-Dimethoxy-1H-pyridin-2-one |

|---|---|---|

| Molecular Weight | 183.20 g/mol | 155.15 g/mol |

| LogP | ~0.5–1.0 (estimated) | -0.4 |

| Hydrogen Bond Donors | 1 (lactam NH) | 1 (lactam NH) |

Key Differences:

-

Substituent Size: Ethoxy groups increase steric bulk and lipophilicity compared to methoxy.

-

Electronic Effects: Similar electron-donating capacity but altered dipole moments due to ethoxy chain length.

Catalytic Applications

Pyridinones serve as ligands in transition-metal complexes. For example:

-

Manganese Complexes: Schiff base ligands with dimethoxyphenolato moieties form octahedral Mn³⁺ complexes with π–π stacking interactions .

Research Gaps and Future Directions

-

Experimental Validation: Synthesis and characterization of 3,5-diethoxy-1H-pyridin-2-one remain unreported.

-

Mechanistic Studies: Determine binding modes in kinase or enzyme assays.

-

Derivatization: Explore functionalization at the 3,5-positions for enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume